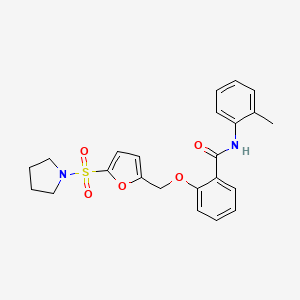

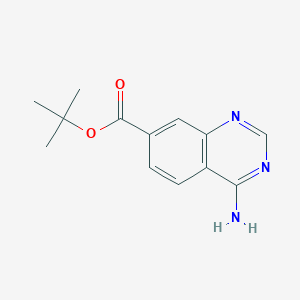

![molecular formula C17H15FN2O4S B3014203 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-48-5](/img/structure/B3014203.png)

3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-yl is a common group in many biologically active compounds . Compounds with this group have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of compounds with a benzo[d]thiazol-2-yl group often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, one study synthesized a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring in benzo[d]thiazol-2-yl is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The reactions of compounds with a benzo[d]thiazol-2-yl group can be monitored by techniques such as thin layer chromatography (TLC) .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis and Structural Analysis

- Novel spiro compounds, including variants of 1,5-dioxaspiro[5.5]undecane-2,4-dione, have been synthesized and characterized using X-ray crystallography, infrared spectroscopy, and elemental analysis. These compounds have diverse structures and exhibit interesting molecular properties (Zeng et al., 2010).

Biological Activity

- A study explored the synthesis of various 5-(aminomethylene)thiazolidine-2,4-dione derivatives, demonstrating antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Mohanty et al., 2015).

- Research into amino-cycloalkanespiro-5-hydantoins, related to the chemical structure , has revealed insights into their molecular structures and interactions, which could be significant for pharmaceutical applications (Todorov et al., 2009).

Crystallography and Molecular Interactions

- Detailed crystallographic studies of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been conducted, providing valuable information on their molecular geometry and intermolecular interactions. This research is crucial for understanding the physical and chemical properties of these compounds (Zeng et al., 2013).

Potential Anticancer Activity

- N-Substituted indole derivatives, structurally related to the specified compound, have been synthesized and tested for anticancer activity. Such studies indicate the potential of these compounds in cancer treatment, especially in inhibiting specific enzymes like topoisomerase-I (Kumar & Sharma, 2022).

- The development and evaluation of spiro[indol-thiazolidon-2,4-diones] for antimicrobial activity highlight the broad-spectrum potential of these compounds, including against human pathogens (Al-Romaizan, 2020).

Chemical Reactions and Derivatives

- The study of chemical reactions of compounds like 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione can provide insights into the synthetic pathways and potential applications of similar structures (Al-Sheikh et al., 2009).

Potential for Further Research

- Investigations into the thermodynamic properties and theoretical studies, such as DFT calculations, on 1,5-dioxaspiro[5.5] derivatives are crucial for understanding the stability and reactivity of these compounds, paving the way for their potential applications in various fields (Zeng et al., 2021).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory targets .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects . For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Pharmacokinetics

The solubility of thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Some thiazole derivatives have been found to induce cell apoptosis by causing s phase arrest, up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspase-3 .

Action Environment

The effectiveness of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S/c18-10-4-5-12-13(8-10)25-16(20-12)19-9-11-14(21)23-17(24-15(11)22)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFKXENWNGJSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=O)C(=CNC3=NC4=C(S3)C=C(C=C4)F)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

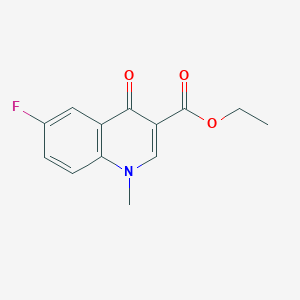

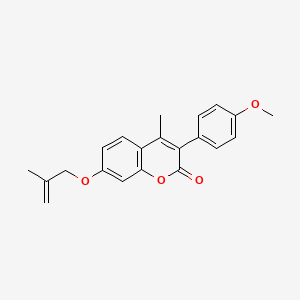

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)

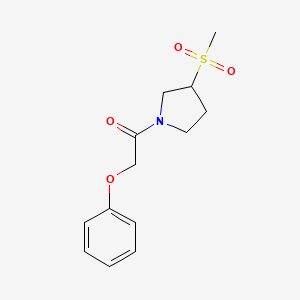

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)

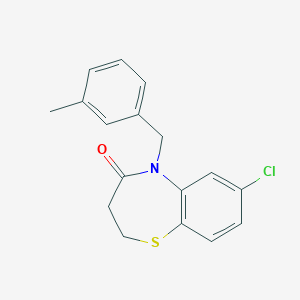

![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)